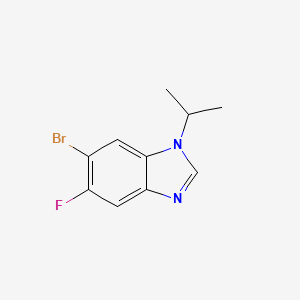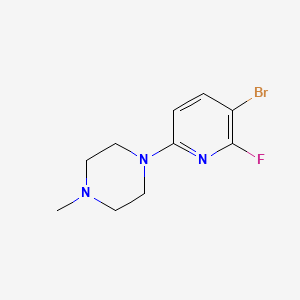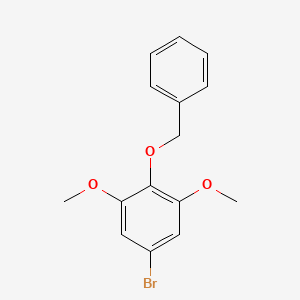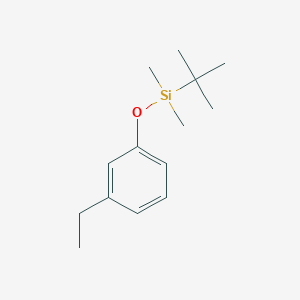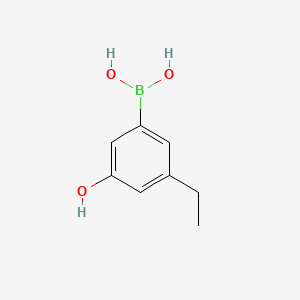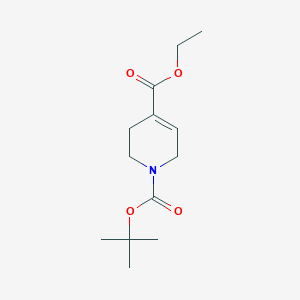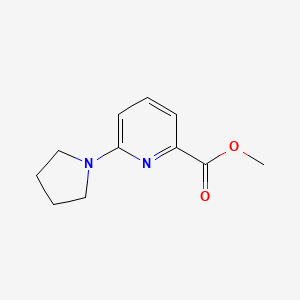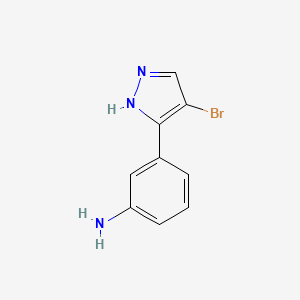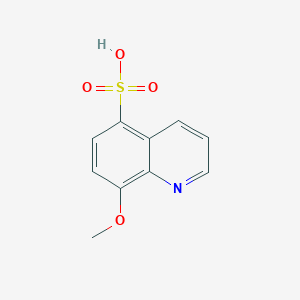
8-methoxyquinoline-5-sulfonic Acid
Übersicht
Beschreibung
8-methoxyquinoline-5-sulfonic Acid is a useful research compound. Its molecular formula is C10H9NO4S and its molecular weight is 239.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Detection of Transition Metal Ions : 8-hydroxyquinoline-5-sulfonic-acid-doped silicate gels have shown potential for detecting transition metal ions. This application is particularly useful in remote optically interrogated chemical sensors (Arbuthnot, Wang, & Knobbe, 1994).
Determining Iron(III) : 8-hydroxyquinoline-7-sulfonic acid can effectively determine iron(III) in its trivalent form. This compound forms a green color and is stable for up to 40 hours, making it useful for spectrophotometric analysis (Balachandran & Banerji, 1968).
Preconcentration of Trace Metal Ions : This acid effectively preconcentrates trace metal ions, with a 99% recovery rate after 7 days on a column. This application is significant for trace metal analysis (Berge & Going, 1981).
Ion-Exchange Properties for Metals : 8-Hydroxyquinoline-5-sulfonic acid-thiourea-formaldehyde copolymer resins have been found to exhibit selective chelating ion-exchange properties, particularly for Fe3+ ions over other metals like Cu2, Ni2, and Co2 (Mane, Wahane, & Gurnule, 2009).
Antiproliferative Activity in Cancer Research : Certain compounds with 8-methoxyquinoline-5-sulfonic Acid show promising antiproliferative activity and inhibit tubulin polymerization, which is crucial in cancer treatment research (Lee et al., 2011).
Analytical Methods for Cation Mixtures : The fluorescence of 8-hydroxyquinoline-5-sulfonic acid solutions can be employed as a general analytical method for mixtures of cations, especially useful in small or very dilute samples (Bishop, 1963).
Indicators in Titration : These fluorescent complexes can also be used as indicators for endpoints in complexometric and acid-base titrations (Bishop, 1963).
Cytostatic Activity Against Human Tumor Cell Lines : Heteroaromatic hydroxylamine-O-sulfonates synthesized from 8-hydroxyquinoline-5-sulfonic acid have shown promising cytostatic activity, suggesting potential as anti-cancer agents (Sączewski et al., 2011).
Eigenschaften
IUPAC Name |
8-methoxyquinoline-5-sulfonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4S/c1-15-8-4-5-9(16(12,13)14)7-3-2-6-11-10(7)8/h2-6H,1H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPQUGBYSAOVCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)S(=O)(=O)O)C=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-N-[(4-methoxyphenyl)methyl]-5-methylpyridin-2-amine](/img/structure/B8129471.png)


